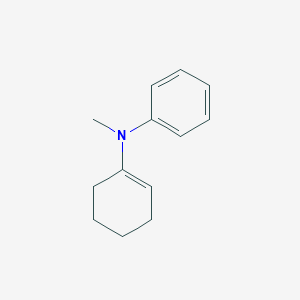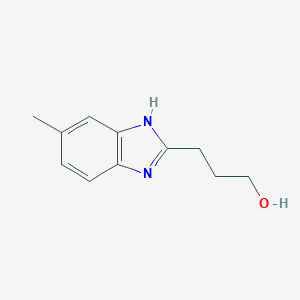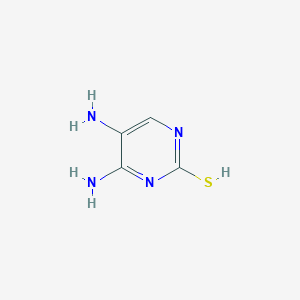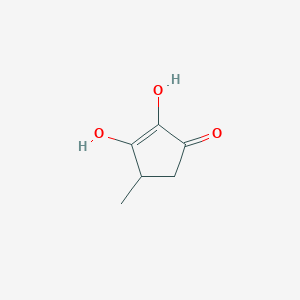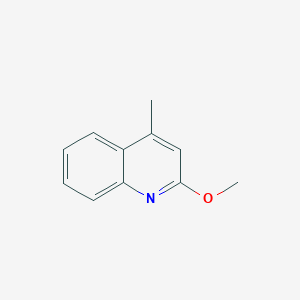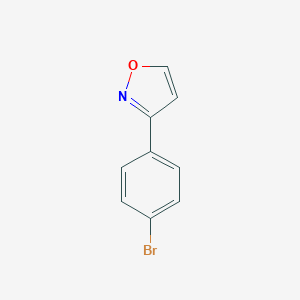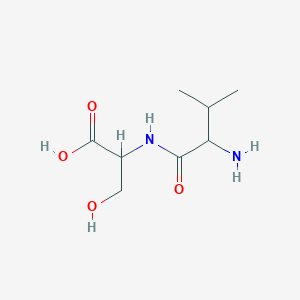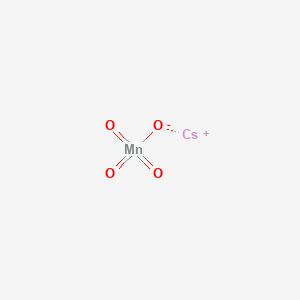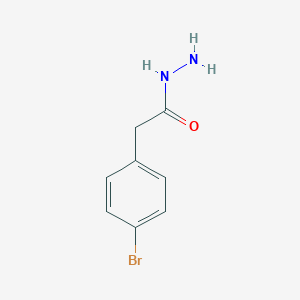
N'-(4-Bromophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N'-(4-Bromophenyl)acetohydrazide and its derivatives involves several key steps characterized by the use of UV-Vis, FT-IR, and NMR spectroscopy for identification. A notable derivative, N'-[(1Z)-(4-bromophenyl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide, demonstrates the compound's versatility in forming heterocyclic compounds with potential antibacterial activity. The synthesis process typically employs specific conditions to achieve the desired products, highlighting the importance of precise reaction control and characterization techniques (Kadhim & Mekky, 2021).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods provide detailed insights into the molecular structure of this compound derivatives. These studies reveal the configurations, bond lengths, and angles, offering a comprehensive understanding of the compound's geometry. For instance, crystal structure analysis of related compounds shows significant variations in dihedral angles and configurations around the C=N bond, contributing to our understanding of their structural properties and potential reactivity (Quoc et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, leading to the formation of complex molecules with significant biological and chemical properties. These reactions often involve the formation of Schiff bases and hydrazones, showcasing the compound's versatility as a precursor for synthesizing bioactive molecules. The reactivity of the compound is influenced by its structural configuration, with studies highlighting its potential in forming compounds with antibacterial and urease inhibitory activities (Sheng et al., 2015).
Scientific Research Applications
Synthesis and Biological Activity :
- Kadhim and Mekky (2021) synthesized a new heterocyclic derivative of N'-(4-Bromophenyl)acetohydrazide and investigated its biological activities against bacteria like E. coli and Staphylococcus aureus. They also performed theoretical studies using density functional theory (DFT) to understand the compound's light harvesting efficiencies (Kadhim & Mekky, 2021).
Anticancer Potency :
- A study by Turan-Zitouni et al. (2018) explored the anticancer potency of derivatives of this compound on various cancer cell lines, noting significant efficiency against human breast adenocarcinoma and lung carcinoma cell lines (Turan-Zitouni et al., 2018).
Nonlinear Optical Properties :
- Research by Naseema et al. (2010) focused on the synthesis of hydrazones related to this compound and their nonlinear optical properties, suggesting potential applications in optical devices (Naseema et al., 2010).
Antimicrobial Activity :
- A study by Bonde and Gaikwad (2004) synthesized derivatives of this compound and evaluated their antibacterial and antimycobacterial activities, finding significant activity against various microbial strains (Bonde & Gaikwad, 2004).
Corrosion Inhibition :
- Obot et al. (2016) utilized density functional theory (DFT) and Monte Carlo simulations to study Schiff bases of this compound as corrosion inhibitors for steel, demonstrating their effectiveness in acid mediums (Obot et al., 2016).
Molecular Architecture and Supramolecular Interactions :
- Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives, including this compound, and explored their molecular architecture and supramolecular interactions using density functional theory and X-ray crystallography (Khalid et al., 2021).
Urease Inhibition :
- Sheng et al. (2015) investigated the urease inhibitory activities of this compound derivatives, finding strong inhibitory properties (Sheng et al., 2015).
Safety and Hazards
The safety information for N’-(4-Bromophenyl)acetohydrazide includes the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 and H319 , indicating that the compound is harmful if swallowed and causes serious eye irritation. Precautionary statements include P305, P338, and P351 , which advise to rinse cautiously with water in case of contact with eyes.
properties
IUPAC Name |
N'-(4-bromophenyl)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIZEHFTRRBEMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14579-97-6 |
Source


|
| Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

